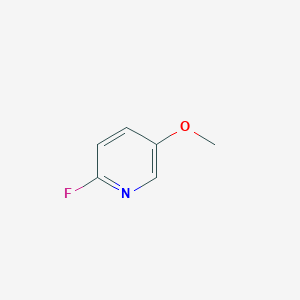











|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][N:15]=1.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C>C1COCC1>[F:13][C:14]1[C:19]([B:22]([OH:27])[OH:23])=[CH:18][C:17]([O:20][CH3:21])=[CH:16][N:15]=1
|


|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2.07 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to −78° C
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at that temperature for 40 min
|
|
Duration
|
40 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at −78° C. for 5 min
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
The cold bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
1 N NaOH (20 mL) was added to the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
ADDITION
|
|
Details
|
the aqueous phase was treated with 5N HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc (2×20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford 0.593 g of tan color solid
|
|
Type
|
CUSTOM
|
|
Details
|
This material was used in the next step without further purification
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=NC=C(C=C1B(O)O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |